CMPI hydrochloride
CAS No.:
Cat. No.: VC1559558
Molecular Formula: C18H20Cl2N4O
Molecular Weight: 379.285
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20Cl2N4O |
|---|---|
| Molecular Weight | 379.285 |
| IUPAC Name | 3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrrazol-4-yl)isoxazole hydrochloride |
| Standard InChI | InChI=1S/C18H19ClN4O.ClH/c1-12-15(11-21-23(12)13-6-8-20-9-7-13)18-10-17(22-24-18)14-4-2-3-5-16(14)19;/h2-5,10-11,13,20H,6-9H2,1H3;1H |
| Standard InChI Key | WNKFVIPYZXTQBR-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=CC(C3=CC=CC=C3Cl)=NO2)C=NN1C4CCNCC4.[H]Cl |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
CMPI hydrochloride possesses well-defined chemical properties that contribute to its pharmacological activity and research utility. The compound is formally identified by its full chemical name: 3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride, reflecting its complex molecular structure with multiple functional groups .
The compound has a molecular formula of C18H19ClN4O.HCl and a molecular weight of approximately 379.28 g/mol. Research-grade preparations typically demonstrate a purity of ≥98%, ensuring reliability and reproducibility in experimental applications .
From a physicochemical perspective, CMPI hydrochloride demonstrates solubility in dimethyl sulfoxide (DMSO), facilitating its use in various laboratory protocols. For optimal stability and preservation of its pharmacological properties, storage at -20°C is recommended .
The structural features of CMPI hydrochloride, particularly its isoxazole core, 2-chlorophenyl moiety, pyrazole ring, and piperidinyl group, play crucial roles in its binding affinity and selectivity for α4β2 nicotinic acetylcholine receptors. These structural elements collectively contribute to its distinctive pharmacological profile and receptor interactions .
Table 1: Chemical Properties of CMPI Hydrochloride
| Property | Value |
|---|---|
| Chemical Name | 3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride |
| Molecular Formula | C18H19ClN4O.HCl |
| Molecular Weight | 379.28 g/mol |
| Purity | ≥98% |
| Solubility | Soluble in DMSO |
| Storage Conditions | -20°C |
Biological Activity
Mechanism of Action
CMPI hydrochloride functions primarily as a positive allosteric modulator of nicotinic acetylcholine receptors, with particular activity at the α4β2 subtype. As an allosteric modulator, it binds to a site distinct from the orthosteric acetylcholine binding site, inducing conformational changes that enhance the receptor's response to agonists .
The compound specifically targets nicotinic acetylcholine receptors containing an α4:α4 subunit interface, which is characteristic of the (α4)3(β2)2 receptor stoichiometry. This selectivity for specific receptor configurations represents a key aspect of CMPI hydrochloride's pharmacological profile and potential therapeutic applications .
Research demonstrates that CMPI hydrochloride enhances the response of (α4)3(β2)2 nicotinic acetylcholine receptors to acetylcholine (10 μM) with an EC50 of 0.26 μM, indicating potent positive modulation of receptor function. This enhancement of acetylcholine-mediated signaling may have significant implications for conditions characterized by cholinergic deficits .
Additionally, CMPI hydrochloride exhibits the ability to photoincorporate into aliphatic and nucleophilic amino acid side chains, a property that has been leveraged in research studies to investigate receptor binding sites and mechanisms of allosteric modulation. This characteristic has provided valuable insights into the molecular determinants of its interaction with target receptors .
Receptor Selectivity
One of the most notable features of CMPI hydrochloride is its high degree of selectivity for specific nicotinic acetylcholine receptor subtypes. The compound demonstrates marked selectivity for human α4β2 nicotinic acetylcholine receptors over other subtypes including α3β2, α3β4, and α7 configurations .
This selectivity extends to receptor stoichiometry, with CMPI hydrochloride preferentially modulating (α4)3(β2)2 (low acetylcholine sensitivity) over (α4)2(β2)3 (high acetylcholine sensitivity) nicotinic acetylcholine receptors. In fact, while it potentiates (α4)3(β2)2 receptors, CMPI hydrochloride actually inhibits (α4)2(β2)3 receptors with an IC50 of approximately 0.5-0.6 μM .
The compound also inhibits muscle-type and Torpedo nicotinic acetylcholine receptors with IC50 values of 0.7 μM and 0.2 μM, respectively, further demonstrating its complex pharmacological profile across different receptor populations. This distinct pattern of subtype selectivity is relatively uncommon among nicotinic acetylcholine receptor modulators and contributes significantly to the compound's value as a research tool for distinguishing between different receptor populations .
The ability to selectively modulate specific nicotinic acetylcholine receptor stoichiometries may also have significant implications for therapeutic development, potentially allowing for more targeted interventions with reduced side effects. This selectivity profile underscores the potential of CMPI hydrochloride as both a research tool and a template for drug development .
Pharmacological Profile
Potency and Efficacy
CMPI hydrochloride demonstrates remarkable potency in modulating α4β2 nicotinic acetylcholine receptor function, with EC50 values of 20 nM for rat receptors and 18 nM for human receptors. These nanomolar potencies highlight the compound's strong binding affinity and efficacy at its target receptors .
The potency of CMPI hydrochloride varies based on the specific experimental conditions and the particular receptor stoichiometries being studied. For instance, when enhancing the response of (α4)3(β2)2 nicotinic acetylcholine receptors to acetylcholine (10 μM), CMPI hydrochloride exhibits an EC50 of 0.26 μM .
In terms of inhibitory potency, CMPI hydrochloride inhibits (α4)2(β2)3, human muscle, and Torpedo nicotinic acetylcholine receptors with IC50 values of approximately 0.5-0.6 μM, 0.7 μM, and 0.2 μM, respectively. This dual capacity to potentiate some receptor subtypes while inhibiting others underscores the complex pharmacology of this compound .
Table 2: Potency and Efficacy of CMPI Hydrochloride at Different Nicotinic Acetylcholine Receptor Subtypes
| Receptor Subtype | Effect | Potency |
|---|---|---|
| Rat α4β2 | Positive modulation | EC50 = 20 nM |
| Human α4β2 | Positive modulation | EC50 = 18 nM |
| (α4)3(β2)2 with ACh (10 μM) | Positive modulation | EC50 = 0.26 μM |
| (α4)2(β2)3 | Inhibition | IC50 = 0.5-0.6 μM |
| Human muscle nAChR | Inhibition | IC50 = 0.7 μM |
| Torpedo nAChR | Inhibition | IC50 = 0.2 μM |
Research Applications
Neurological Research
CMPI hydrochloride has emerged as a valuable tool in neurological research, particularly in studies investigating the roles of nicotinic acetylcholine receptors in various brain functions and disorders. Its high selectivity for α4β2 nicotinic acetylcholine receptors makes it especially useful for probing the functions of this specific receptor subtype in neuronal circuits .
The compound's ability to selectively modulate (α4)3(β2)2 versus (α4)2(β2)3 receptor stoichiometries provides researchers with a powerful tool for distinguishing between these receptor populations in experimental settings. This selectivity allows for more precise investigation of the differential roles these receptor stoichiometries may play in physiological and pathological processes .
In the field of nicotine dependence research, CMPI hydrochloride has potential applications in elucidating the neurobiological mechanisms underlying addiction. The α4β2 nicotinic acetylcholine receptors that CMPI hydrochloride targets are heavily implicated in the reinforcing effects of nicotine, making this compound valuable for studying these processes and potentially developing interventions .
CMPI hydrochloride's photoincorporation capabilities have also expanded its utility in receptor binding studies, allowing researchers to identify specific binding sites and investigate the structural determinants of allosteric modulation. This technique has contributed to our understanding of nicotinic acetylcholine receptor structure-function relationships .
Key Research Findings
Significant research has been conducted to characterize CMPI hydrochloride and understand its interactions with nicotinic acetylcholine receptors. Several key studies have provided foundational knowledge about this compound's properties and potential applications .
Albrecht et al. (2008) reported the discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant α4β2 nicotinic acetylcholine receptor potentiators. This work was instrumental in the development and characterization of compounds like CMPI hydrochloride, establishing their potential utility in neuropsychiatric research and therapeutic development .
Hamouda (2016) investigated the photolabeling of nicotinic acetylcholine receptors with CMPI hydrochloride, revealing important details about the compound's binding interactions and selectivity. This research demonstrated CMPI hydrochloride's ability to selectively target (α4)3(β2)2 nicotinic acetylcholine receptors and photoincorporate into specific amino acid residues, providing valuable insights into its mechanism of action .
Wang et al. (2017) conducted comprehensive studies to identify amino acid residues critical for the allosteric potentiation of (α4)3(β2)2-type nicotinic acetylcholine receptor responses. This research expanded our understanding of the molecular determinants of CMPI hydrochloride's selectivity and efficacy, contributing to a more detailed picture of its pharmacological properties .
Collectively, these studies have established CMPI hydrochloride as a valuable research tool with potential therapeutic relevance, particularly in the context of neurological and psychiatric disorders associated with cholinergic dysfunction. The detailed characterization of its pharmacological profile has laid the groundwork for future investigations and drug development efforts .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume